molecular formula C33H45O9P B12601536 Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane CAS No. 647841-51-8

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane

Cat. No.: B12601536
CAS No.: 647841-51-8
M. Wt: 616.7 g/mol
InChI Key: HUHSCYOFQGTBEB-UHFFFAOYSA-N
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Description

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a large triaryl organophosphine compound known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its ability to act as a nucleophilic catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxy-3,5-dimethylphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the phosphane compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .

Comparison with Similar Compounds

Comparison: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern, which enhances its Lewis-basic properties compared to other similar compounds. This makes it a more effective catalyst in certain reactions, such as the oxa-Michael reaction, where it outperforms other arylphosphine-based Lewis bases .

Properties

CAS No.

647841-51-8

Molecular Formula

C33H45O9P

Molecular Weight

616.7 g/mol

IUPAC Name

tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3

InChI Key

HUHSCYOFQGTBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC

Origin of Product

United States

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